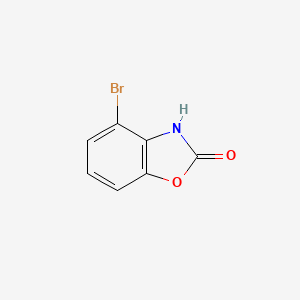
4-溴-2,3-二氢-1,3-苯并恶唑-2-酮
描述
4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom at the fourth position of the benzoxazole ring. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties .
科学研究应用
4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its anticancer activity and its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
作用机制
Target of Action
Benzoxazoles are a class of compounds that have been found to exhibit a wide range of biological activities. They have been used as starting materials for different mechanistic approaches in drug discovery .
Mode of Action
The exact mode of action can vary depending on the specific benzoxazole compound and its biological target. It’s generally believed that the benzoxazole ring system can interact with various enzymes and receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Benzoxazoles can affect a variety of biochemical pathways, again depending on the specific compound and its target. For example, some benzoxazoles have been found to have anticancer activity and may affect pathways involved in cell growth and proliferation .
Pharmacokinetics
The ADME properties of benzoxazoles can vary widely and would depend on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can all influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of benzoxazoles can be diverse, ranging from inhibition of enzyme activity to induction of cell death, depending on the specific compound and its biological target .
Action Environment
The action, efficacy, and stability of benzoxazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target and exert its effects .
生化分析
Biochemical Properties
4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as serine proteases, where it acts as an inhibitor. The bromine atom in its structure enhances its binding affinity to the active site of the enzyme, thereby inhibiting its activity. Additionally, 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one can interact with proteins involved in cell signaling pathways, potentially modulating their function and altering cellular responses .
Cellular Effects
The effects of 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The modulation of gene expression by 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one is mediated through its interaction with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding is facilitated by the bromine atom, which enhances the compound’s affinity for the enzyme. Additionally, 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm. At high doses, 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as dosage and the presence of other chemicals .
Transport and Distribution
The transport and distribution of 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one can affect its biological activity, with higher concentrations in certain tissues leading to more pronounced effects .
Subcellular Localization
The subcellular localization of 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one to the nucleus, for example, can enhance its ability to modulate gene expression by interacting with transcription factors and other nuclear proteins .
准备方法
The synthesis of 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of 2-amino-5-bromophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like chloroform, and the product is obtained after purification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium bicarbonate, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Similar compounds to 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one include:
6-Bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: This compound has a methyl group instead of a hydrogen atom at the third position, which may alter its biological activity.
5-Bromo-6-fluoro-2,3-dihydro-1,3-benzoxazol-2-one: The presence of a fluorine atom at the sixth position introduces different electronic effects, potentially affecting its reactivity and biological properties.
The uniqueness of 4-Bromo-2,3-dihydro-1,3-benzoxazol-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to its analogs.
属性
IUPAC Name |
4-bromo-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXJMHBTSZQHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


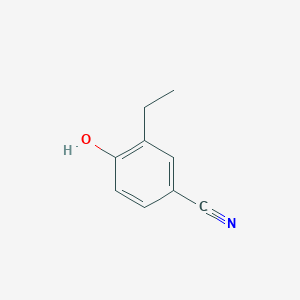
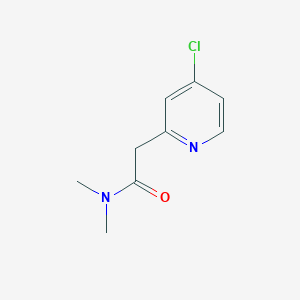


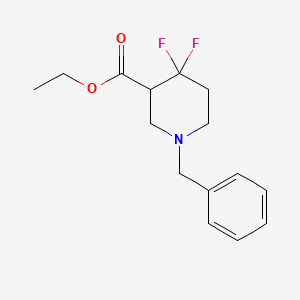
![Tert-butyl 5'-bromo-2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1376461.png)


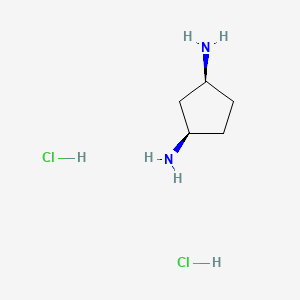
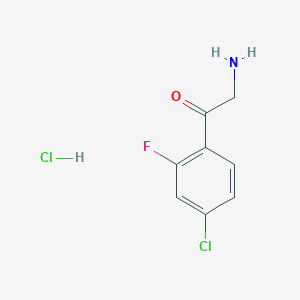

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B1376471.png)


